1-(4-Hydroxyphenyl)azetidin-2-one
Overview
Description
1-(4-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the hydroxyphenyl group in this compound enhances its potential for diverse chemical reactions and applications.
Mechanism of Action
Target of Action
Azetidinone derivatives have been associated with various biological activities, including antidepressant effects .
Mode of Action
Azetidinone derivatives have been known to exhibit their effects by interacting with various biological targets .
Biochemical Pathways
Azetidinone derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Azetidinone derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization to form the azetidinone ring . Another method includes the use of Schiff bases, which are condensation products of aldehydes and amino compounds, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidinone ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylamine.
Substitution: Formation of various substituted azetidinones depending on the substituent used.
Scientific Research Applications
1-(4-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known beta-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another beta-lactam antibiotic with a broader spectrum of activity.
Monobactams: Beta-lactam antibiotics that are effective against Gram-negative bacteria.
Uniqueness
1-(4-Hydroxyphenyl)azetidin-2-one is unique due to the presence of the hydroxyphenyl group, which enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other beta-lactam compounds and contributes to its unique biological activities .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)10-6-5-9(10)12/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPKIQYKTUWFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300181 | |
Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309606-48-1 | |
Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309606-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701300181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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